molecular formula C11H12N2O B2844200 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile CAS No. 536742-59-3

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile

Cat. No.: B2844200
CAS No.: 536742-59-3
M. Wt: 188.23
InChI Key: JPFAROACVPFOAR-UHFFFAOYSA-N
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Description

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is characterized by the presence of a hydroxypyrrolidinyl group attached to a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminopyrrolidin-1-yl)benzonitrile
  • 4-(3-Oxopyrrolidin-1-yl)benzonitrile
  • 4-(3-Methoxypyrrolidin-1-yl)benzonitrile

Uniqueness

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different functional groups, leading to variations in their properties and applications .

Biological Activity

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzonitrile moiety substituted with a hydroxypyrrolidine group. This unique structure may influence its biological interactions and pharmacological properties.

The mechanism by which this compound exerts its effects is primarily through interactions with specific biological targets, such as enzymes and receptors. The hydroxypyrrolidine ring can mimic natural substrates, facilitating binding to active sites and influencing various biochemical pathways.

In Vitro Studies

Research has shown that derivatives of pyrrolidine compounds exhibit significant biological activity. For instance, studies on similar compounds indicate that modifications in the pyrrolidine ring can enhance binding affinity to target proteins, thereby increasing pharmacological efficacy.

  • Anticancer Activity : Compounds structurally related to this compound have been evaluated for their anticancer properties. A study demonstrated that a related compound exhibited an IC50 value of 57 nM against specific cancer cell lines, indicating potent activity against tumor growth .
  • Neuroprotective Effects : Some pyrrolidine derivatives have shown promise in neurodegenerative disease models. Their ability to interact with heat shock proteins (Hsp) suggests potential for neuroprotection and modulation of stress responses in neuronal cells .
  • Enzyme Inhibition : Similar compounds have been investigated for their capacity to inhibit key enzymes involved in various metabolic pathways. For example, certain derivatives have been identified as reversible inhibitors of lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation .

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

  • Study on Antimalarial Activity : A class of hydroxypyridinone compounds demonstrated selective iron binding under biological conditions, leading to enhanced antimalarial effects while maintaining low toxicity levels in mammalian cells .
  • Clinical Trials for Cancer Treatment : Clinical evaluations of Hsp90 inhibitors have shown promising results in combination therapies for various cancers, suggesting that structurally related compounds could enhance treatment efficacy when used alongside established drugs .

Table 1: Biological Activity Summary

Compound NameTargetIC50 Value (nM)Biological Effect
This compoundNot specifiedTBDPotential anticancer activity
Related Compound ALSD157Reversible inhibition
Related Compound BHsp90TBDNeuroprotective effects

Properties

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFAROACVPFOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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